molecular formula C19H16N2O4 B11387906 N-[4-(acetylamino)phenyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide

N-[4-(acetylamino)phenyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11387906
M. Wt: 336.3 g/mol
InChI Key: PCVCJTVTKDPSEB-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a chromene core, which is known for its diverse biological activities, and an acetylamino group, which can influence its reactivity and interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the chromene core can be synthesized through a cyclocondensation reaction involving a phenol derivative and an appropriate aldehyde or ketone. The acetylamino group is then introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) can be employed for purification. Additionally, the use of automated reactors and continuous flow chemistry can improve the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetylamino group or the chromene core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

N-[4-(acetylamino)phenyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The chromene core can interact with enzymes or receptors, modulating their activity. The acetylamino group may enhance binding affinity through hydrogen bonding or hydrophobic interactions. These interactions can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(acetylamino)phenyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of a chromene core and an acetylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H16N2O4

Molecular Weight

336.3 g/mol

IUPAC Name

N-(4-acetamidophenyl)-6-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C19H16N2O4/c1-11-3-8-17-15(9-11)16(23)10-18(25-17)19(24)21-14-6-4-13(5-7-14)20-12(2)22/h3-10H,1-2H3,(H,20,22)(H,21,24)

InChI Key

PCVCJTVTKDPSEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

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